1-(5,6-Dimethoxyquinolin-8-yl)ethanone

Description

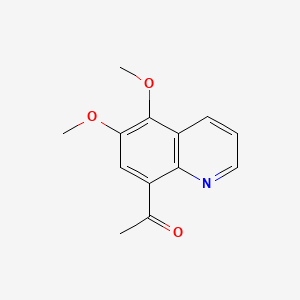

1-(5,6-Dimethoxyquinolin-8-yl)ethanone is a quinoline derivative characterized by a methoxy-substituted quinoline core and an acetyl (ethanone) group at position 6. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse electronic and steric modifications.

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

1-(5,6-dimethoxyquinolin-8-yl)ethanone |

InChI |

InChI=1S/C13H13NO3/c1-8(15)10-7-11(16-2)13(17-3)9-5-4-6-14-12(9)10/h4-7H,1-3H3 |

InChI Key |

IEHAPYMPTVCHIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C2=C1N=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves several steps, typically starting with the quinoline ring formation followed by the introduction of methoxy groups and the ethanone group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Quinoline Ring Formation: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Methoxy Group Introduction: Methoxylation can be performed using methanol and a suitable catalyst.

Ethanone Group Addition: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5,6-Dimethoxyquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Scientific Research Applications

1-(5,6-Dimethoxyquinolin-8-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis. In cancer research, it may exert effects by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

Substitution Patterns and Electronic Effects

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): This isoquinoline derivative shares methoxy groups and an ethanone moiety but differs in the heterocyclic core (isoquinoline vs. quinoline) and the presence of a phenyl group.

- 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone (1): Isolated from Thalictrum glandulosis, this compound features a prenyl group at position 7 and a methoxy at position 4. The prenyl substituent introduces steric bulk and hydrophobicity, which may enhance membrane permeability in biological systems .

- 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone: Bromine atoms at positions 6 and 8 increase molecular weight (387.06 g/mol) and polarizability, likely affecting UV-Vis absorption and crystallinity. The methyl group at position 2 further modifies steric hindrance .

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Solubility: Methoxy groups generally improve water solubility compared to alkyl or halogen substituents. For example, 1-(7-Hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone (C₁₄H₁₆O₄) has moderate polarity due to hydroxyl and methoxy groups .

- Spectroscopic Data: NMR shifts for ethanone protons in similar compounds (e.g., δ 2.6–2.8 ppm for acetyl CH₃) are consistent across derivatives, aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.